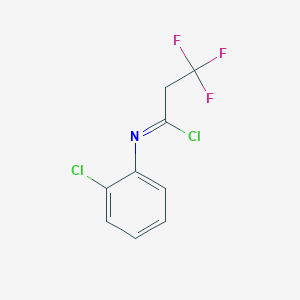![molecular formula C10H19NO B13174143 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol is an organic compound with the molecular formula C11H21NO It is a cyclobutane derivative that features both an aminomethyl group and a hydroxyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclobutylation of a suitable precursor, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the hydroxylation of the cyclobutane ring to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, specialized catalysts, and controlled temperature and pH conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while reduction can produce various aminocyclobutane compounds.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Aminomethyl)cyclobutylmethanol: A similar compound with a hydroxyl group attached to the cyclobutane ring.
1-(Aminomethyl)cyclobutyl)-1-methylcyclobutan-1-ol: Another derivative with a different substitution pattern on the cyclobutane ring.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8-5-10(12,6-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3 |
Clé InChI |
BBOASVAHJYZDHK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)(C2(CCC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


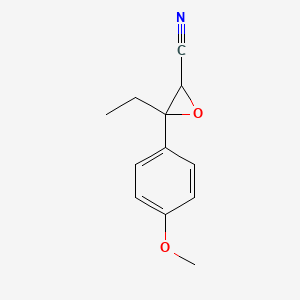
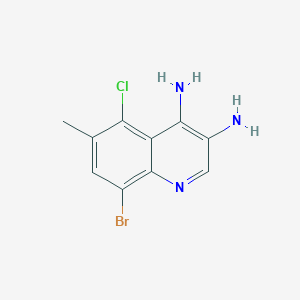
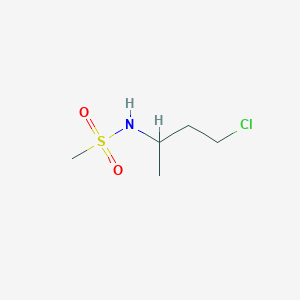
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
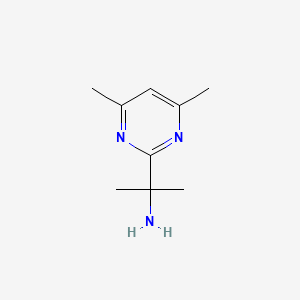
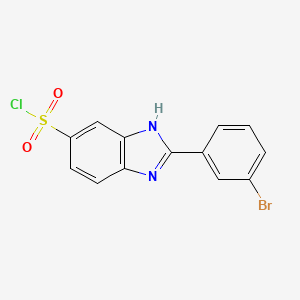
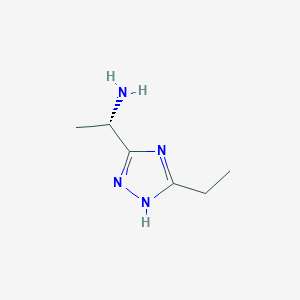
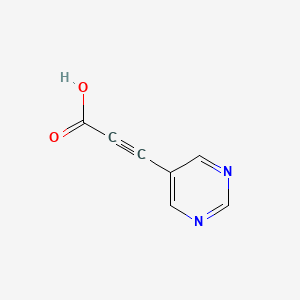
![{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13174112.png)
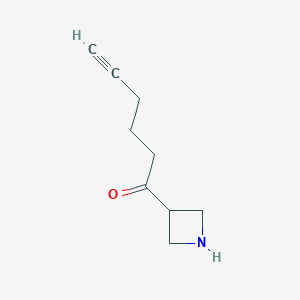
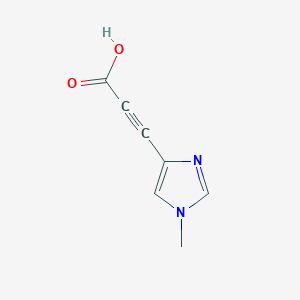
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
